![molecular formula C10H10ClN3O2S B2699667 2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide CAS No. 138712-72-8](/img/structure/B2699667.png)
2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide
Overview
Description
Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including as intermediates in organic synthesis and in pharmaceuticals .
Synthesis Analysis
Benzamides can be synthesized through the reaction of benzoic acids and amines under certain conditions . The exact synthesis process for “2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide” would depend on the specific starting materials and reaction conditions.Chemical Reactions Analysis
The chemical reactions involving a compound depend on its functional groups and the reaction conditions. Benzamides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with various electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted based on the compound’s structure .Scientific Research Applications
Anticancer Potential: Research suggests that this compound may have anticancer activity. It could inhibit tumor cell growth, induce apoptosis, or interfere with specific signaling pathways. Further studies are needed to explore its mechanism of action and potential as an anticancer agent.
Anti-Inflammatory Effects: The compound’s structure indicates possible anti-inflammatory properties. Investigating its impact on inflammatory pathways, cytokine production, and immune responses could lead to novel anti-inflammatory drugs.
Conclusion
Safety and Hazards
Future Directions
The future directions for research on a compound depend on its potential applications and the current state of knowledge about its properties and behavior. This could include further studies to better understand its mechanism of action, the development of new synthesis methods, or the exploration of new applications .
properties
IUPAC Name |
2-chloro-N-(methylcarbamoylcarbamothioyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2S/c1-12-9(16)14-10(17)13-8(15)6-4-2-3-5-7(6)11/h2-5H,1H3,(H3,12,13,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLGEAWUXWPDAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(=S)NC(=O)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.